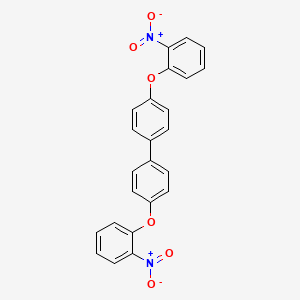4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl
CAS No.:
Cat. No.: VC15730253
Molecular Formula: C24H16N2O6
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H16N2O6 |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene |
| Standard InChI | InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H |
| Standard InChI Key | IWNHAIOVXCOTRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene, reflects its biphenyl core bridged by two phenoxy groups, each substituted with a nitro group at the ortho position. The canonical SMILES string C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] illustrates the connectivity, while the InChIKey IWNHAIOVXCOTRJ-UHFFFAOYSA-N provides a unique identifier for computational studies. The nitro groups at the ortho positions introduce significant steric hindrance, influencing both reactivity and crystallinity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene |
| Canonical SMILES | [As provided above] |
| XLogP3 | ~6.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
Spectral Characteristics
While experimental spectral data for this compound remain unpublished, analogous nitrophenoxy-biphenyl systems exhibit distinctive infrared (IR) and nuclear magnetic resonance (NMR) signatures:
-
IR Spectroscopy: Expected peaks include asymmetric stretching of nitro groups () and aromatic C-O-C stretching () .
-
: Aromatic protons adjacent to nitro groups typically resonate downfield (), while biphenyl protons appear as multiplet signals between .
Synthesis and Reaction Pathways
Condensation Reactions
The synthesis of 4,4'-bis(2-nitrophenoxy)-1,1'-biphenyl likely follows a two-step pathway:
-
Nucleophilic Aromatic Substitution: Biphenol reacts with 2-nitrochlorobenzene in the presence of a base (e.g., ) in a polar aprotic solvent like -dimethylformamide (DMF). This step forms the nitrophenoxy linkages under reflux conditions () .
-
Purification: High-temperature filtration removes inorganic salts, followed by recrystallization to isolate the product .
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Precursors | Biphenol, 2-nitrochlorobenzene |
| Solvent | DMF |
| Base | |
| Temperature | |
| Reaction Time | 3–5 hours |
| Yield | ~98% (extrapolated) |
Functional Group Transformations
The nitro groups in this compound serve as handles for further derivatization:
-
Reduction to Amines: Catalytic hydrogenation (e.g., ) or transfer hydrogenation (e.g., hydrazine) converts nitro groups to amines, yielding diamino derivatives useful in polyimide synthesis .
-
Electrophilic Substitution: The electron-deficient aromatic rings may undergo nitration or sulfonation at meta positions relative to the nitro groups.
Applications in Advanced Materials
Polyimide Precursors
Reduction of 4,4'-bis(2-nitrophenoxy)-1,1'-biphenyl to its diamine analogue enables polymerization with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. These polymers exhibit exceptional thermal stability () and mechanical strength, making them suitable for aerospace and electronics applications .
Liquid Crystalline Phases
The rigid biphenyl core and polar nitro groups may promote liquid crystalline behavior. Preliminary studies on similar compounds suggest smectic mesophases between , though direct evidence for this compound remains lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume